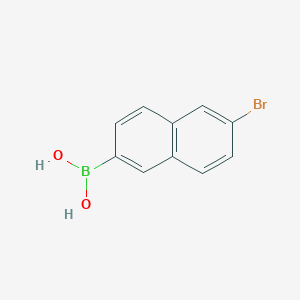
4-Fluoro-2-methoxy-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-6-nitroaniline: is an organic compound with the molecular formula C7H7FN2O3 It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-6-nitroaniline typically involves a multi-step process:
Nitration of 4-Fluoro-2-methoxyaniline: This step involves the nitration of 4-Fluoro-2-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Protection and Deprotection: The amine group is often protected during the nitration process to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory procedures using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling hazardous reagents like nitric acid .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.
Major Products:
Reduction Product: 4-Fluoro-2-methoxy-6-aminoaniline is formed when the nitro group is reduced.
Scientific Research Applications
Chemistry: 4-Fluoro-2-methoxy-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Biology and Medicine: The compound is a key intermediate in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung carcinoma .
Industry: In the materials science field, this compound is used in the production of polymers and other advanced materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-6-nitroaniline in biological systems is primarily related to its role as an intermediate in the synthesis of osimertinib. Osimertinib targets and inhibits the epidermal growth factor receptor tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar in structure but with the nitro group in a different position.
2-Methoxy-4-nitroaniline: Lacks the fluorine atom but has similar functional groups.
Uniqueness: 4-Fluoro-2-methoxy-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-fluoro-2-methoxy-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYKBJNVSLCOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B8228586.png)



![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)



![2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8228663.png)
![2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione](/img/structure/B8228668.png)



